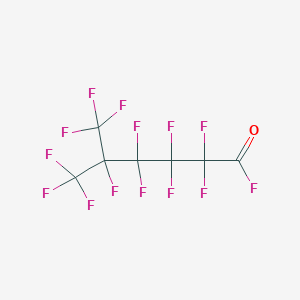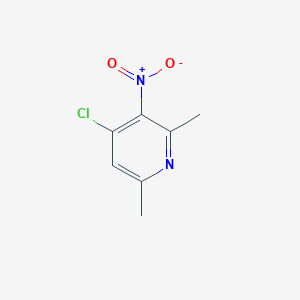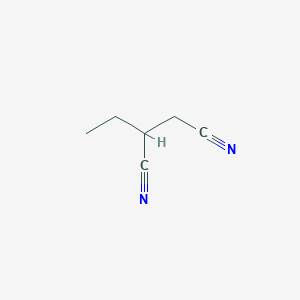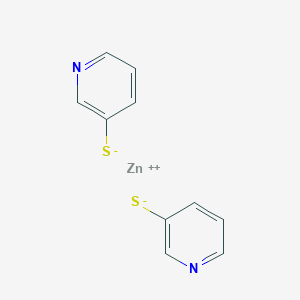
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride can be synthesized through the reaction of hexanoyl chloride with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of specialized equipment to handle the highly reactive and corrosive nature of hydrogen fluoride. The process may also include purification steps to remove any impurities and ensure the high purity of the final product .
化学反応の分析
Types of Reactions
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with unsaturated compounds, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an amine may yield a fluorinated amide, while reaction with an alcohol may produce a fluorinated ester .
科学的研究の応用
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting diseases that involve fluorine-sensitive pathways.
Industry: It is used in the production of specialized materials, such as fluorinated polymers and coatings.
作用機序
The mechanism by which hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The high electronegativity of fluorine can influence the reactivity and stability of the compound, making it a potent inhibitor of certain enzymes and a useful tool in biochemical studies.
類似化合物との比較
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride: Another highly fluorinated compound with similar reactivity.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A fluorinated diol with different functional groups but similar fluorine content.
Uniqueness
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride is unique due to its specific arrangement of fluorine atoms and the presence of both a carbonyl and a fluoride group. This combination of features imparts distinct chemical properties that are not found in other similar compounds .
特性
CAS番号 |
18017-31-7 |
|---|---|
分子式 |
C7F14O |
分子量 |
366.05 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)hexanoyl fluoride |
InChI |
InChI=1S/C7F14O/c8-1(22)2(9,10)4(12,13)5(14,15)3(11,6(16,17)18)7(19,20)21 |
InChIキー |
JQXGQDNUXYODIT-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F |
正規SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F |
Key on ui other cas no. |
18017-31-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















